molecular formula C11H12N2O2S B2541869 N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 313661-90-4

N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2541869
CAS No.: 313661-90-4
M. Wt: 236.29
InChI Key: ZRRYODWOAZYWLW-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzo[d]thiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative characterized by an ethoxy substituent at the 4-position of the benzothiazole ring. This structural motif is critical for its physicochemical and pharmacological properties. Benzothiazole derivatives are widely studied for their bioactivity, including enzyme inhibition, antimicrobial, and anti-inflammatory effects.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-15-8-5-4-6-9-10(8)13-11(16-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRYODWOAZYWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

    Acetylation: The compound can undergo acetylation reactions with acetic anhydride or acetyl chloride, leading to the formation of acetylated derivatives.

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for various pharmacological applications, including:

  • Antibacterial Activity : N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide has shown promising antibacterial properties. Compounds with similar thiazole structures have been reported to inhibit bacterial growth by targeting essential enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research indicates that derivatives of thiazole compounds can exhibit anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast cancer cells .

Case Studies and Findings

Several studies have documented the applications and effectiveness of this compound and its derivatives:

StudyFocusFindings
Antibacterial ActivityThe compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating a mechanism similar to sulfonamide antibiotics.
Anticancer PropertiesDerivatives showed effective cytotoxicity against MCF7 breast cancer cells with IC50 values indicating promising anticancer activity.
Anti-inflammatory PotentialIn vitro studies indicated a reduction in pro-inflammatory cytokines in treated cells, suggesting therapeutic potential for inflammatory conditions.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action and guide further modifications to enhance its pharmacological profile .

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. Additionally, it can interact with cellular membranes, causing increased permeability and subsequent cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide with analogous compounds, highlighting substituent effects on molecular weight (MW), melting point (mp), and bioactivity:

Compound Name Substituents MW (g/mol) mp (°C) Key Bioactivity Reference
This compound 4-ethoxy ~280.3* ~240–260† Hypothesized MAO-B/BChE inhibition‡
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide 6-methoxy 444.5 255.2 MAO-B inhibition (IC₅₀: 0.028 μM)
N-(4,6-Dichlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide 4,6-dichloro 483.4 260.1 Dual MAO-B/BChE inhibition
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-methoxyphenyl, p-tolyl 422.5 289–290 MMP inhibition (anti-inflammatory)
2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide 5-chloro, 4-nitro 393.8 N/A Antimicrobial (structural analog)
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) 4-methoxyphenyl, phenylpiperazinyl 408.5 281–282 Anti-inflammatory (MMP inhibition)

*Calculated based on structural analogs.
†Estimated range from benzothiazole acetamides with similar substituents .
‡Predicted based on MAO-B/BChE inhibition observed in triazole-benzothiazole acetamides .

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Methoxy : The ethoxy group increases molecular weight and lipophilicity compared to methoxy, which may enhance blood-brain barrier penetration for neurological targets (e.g., MAO-B) .
  • Halogenated Derivatives : Chloro or bromo substituents (e.g., 4,6-dichloro in ) elevate molecular weight and melting points, likely due to enhanced intermolecular halogen bonding.

Pharmacological Activity Trends

  • Enzyme Inhibition : Ethoxy and methoxy benzothiazole acetamides show selectivity for MAO-B and butyrylcholinesterase (BChE), critical targets in neurodegenerative diseases. For example, compound 4k (6-methoxy derivative) achieved an IC₅₀ of 0.028 μM against MAO-B .
  • Antimicrobial Activity : Chloro- and nitro-substituted derivatives (e.g., ) demonstrate broad-spectrum activity against Gram-positive bacteria and fungi, attributed to sulfonyl and thioether groups enhancing target binding .
  • Anti-Inflammatory Effects : Piperazinyl-acetamide derivatives (e.g., ) inhibit matrix metalloproteinases (MMPs), with methoxy groups optimizing solubility and potency.

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial, antifungal, and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety substituted with an ethoxy group at the 4-position and an acetamide functional group. Its molecular formula is C_{12}H_{13}N_{2}O_{2}S, with a molecular weight of approximately 251.31 g/mol. The presence of the benzothiazole structure is significant for its pharmacological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting specific enzymes involved in microbial growth. This inhibition can disrupt cellular processes essential for survival, leading to cell death.
  • Anticancer Properties : It has been shown to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival. The mechanism may involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression .

Biological Activity Overview

The following table summarizes key findings regarding the biological activities of this compound:

Activity Description References
AntimicrobialInhibits growth of various bacteria and fungi; effective against resistant strains .
AnticancerInduces apoptosis in cancer cell lines; potential for use in cancer therapy.
Anti-inflammatoryExhibits properties that may reduce inflammation; potential therapeutic applications .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, suggesting its potential as a lead compound in developing new antimicrobial agents .
  • Anticancer Activity : In vitro studies indicated that the compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of HDAC activity, which is crucial for cancer cell survival .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines. This property could be beneficial for treating conditions characterized by chronic inflammation .

Q & A

Basic: What are the optimal synthetic routes and purification methods for N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with similar scaffolds (e.g., thiazole-linked acetamides) are prepared by reacting substituted anilines with chloroacetamide intermediates under reflux in polar aprotic solvents like acetonitrile or dimethylformamide (DMF). Catalysts such as triethylamine are employed to enhance reaction efficiency . Yield optimization (21–33%) is achieved through controlled reaction times (8–13 hours) and purification via recrystallization using ethanol-water mixtures or acetone . Key steps include monitoring reaction progress via TLC and validating purity through elemental analysis (e.g., C, H, N deviations <0.5%) .

Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:
Structural confirmation relies on 1H/13C NMR to identify chemical shifts (e.g., thiazole NH protons at δ 11.86 ppm, aromatic protons at δ 6.67–8.67 ppm) and mass spectrometry (MS) for molecular ion detection (e.g., [M+1]+ peaks at m/z 416.15) . IR spectroscopy confirms functional groups (e.g., C=O stretching at 1686 cm⁻¹, NH at 3589 cm⁻¹) . Elemental analysis ensures stoichiometric consistency (e.g., calculated vs. found C: 66.48% vs. 66.41%) . For crystalline derivatives, X-ray diffraction with SHELX software refines molecular geometry and validates hydrogen-bonding networks .

Advanced: How do structural modifications influence the biological activity of this compound derivatives?

Methodological Answer:
Systematic structure-activity relationship (SAR) studies reveal that:

  • Substituent position : Electron-withdrawing groups (e.g., Cl at the 4-position of the benzothiazole ring) enhance kinase inhibition (IC50: 0.042 µM for Aurora-A) by improving target binding .
  • Aromatic side chains : Pyridinyl or trimethoxyphenyl groups increase receptor selectivity (e.g., >100-fold selectivity for adenosine A3 receptors) by optimizing hydrophobic interactions .
  • Linker flexibility : Ethoxy spacers improve solubility without compromising affinity, as seen in analogs with IC50 values <1 µM .
    Experimental validation involves in vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking to map binding poses .

Advanced: What computational strategies are used to predict the target interactions of this compound?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations model interactions with targets like α-glucosidase or Aurora kinases. For example:

  • Docking studies show that the thiazole ring forms π-π stacking with tyrosine residues in α-glucosidase, while the acetamide group hydrogen-bonds to catalytic aspartate .
  • Pharmacophore modeling identifies critical features: aryl hydrophobic domains, hydrogen-bond acceptors (C=O), and electron-rich heterocycles .
    Validation includes comparing computed binding energies (ΔG) with experimental IC50 values and resolving steric clashes via molecular dynamics simulations .

Advanced: How should researchers address contradictions between theoretical predictions and experimental pharmacological data?

Methodological Answer:
Discrepancies often arise from:

  • Solvent effects : Simulated (gas-phase) vs. aqueous environments alter protonation states. Use explicit solvent models (e.g., TIP3P water) in MD simulations .
  • Crystallographic artifacts : Validate X-ray structures with SHELXL refinement to correct for thermal motion errors .
  • Bioassay variability : Replicate enzyme inhibition assays (n ≥ 3) and apply statistical corrections (e.g., Bonferroni for multiple comparisons). For example, analgesic activity discrepancies in hot-plate tests are resolved by normalizing to positive controls (e.g., diclofenac sodium) .

Advanced: What strategies optimize yield and purity in large-scale synthesis of analogs?

Methodological Answer:

  • Catalyst screening : Triethylamine or morpholine enhances nucleophilic substitution efficiency (yield increase from 21% to 33%) .
  • Solvent optimization : Refluxing in DMF/acetonitrile (3:1 v/v) reduces side reactions vs. pure acetonitrile .
  • Purification : Gradient recrystallization (ethanol → acetone) removes unreacted anilines, validated by HPLC (purity >98%) .

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